molecular formula C17H23N3O3S B5371415 N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No. B5371415
M. Wt: 349.4 g/mol
InChI Key: XPLRLXCBACXFDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases, including lymphoma, leukemia, and autoimmune disorders.

Mechanism of Action

The mechanism of action of TAK-659 involves the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and T cells. By inhibiting BTK, TAK-659 prevents the activation of downstream signaling pathways, which leads to the inhibition of cell growth and survival. Additionally, TAK-659 has been shown to inhibit the activation of the NF-κB pathway, which is involved in the regulation of immune responses.
Biochemical and physiological effects:
TAK-659 has been shown to have potent inhibitory effects on the proliferation of cancer cells and the activation of immune cells. In preclinical studies, TAK-659 has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. In addition, TAK-659 has been shown to modulate the immune system by inhibiting the activation of B cells and T cells, which are involved in autoimmune disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its potent inhibitory effects on cancer cells and immune cells, which makes it a promising candidate for therapeutic applications. However, one of the limitations of TAK-659 is its potential toxicity, which requires careful monitoring in preclinical and clinical studies. In addition, the optimal dosing and administration of TAK-659 need to be determined in further studies.

Future Directions

There are several potential future directions for the research on TAK-659. One direction is to investigate its therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to optimize the dosing and administration of TAK-659 to minimize its potential toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of TAK-659 and its interactions with other signaling pathways. Finally, the development of novel analogs of TAK-659 with improved pharmacological properties may lead to the discovery of more potent and selective inhibitors of BTK.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 2-oxohexahydro-1H-thieno[3,4-d]imidazole-4-carboxylic acid with 3-methoxyaniline, followed by the addition of a pentanoyl chloride reagent. The resulting product is purified through column chromatography to obtain TAK-659 in its pure form.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including lymphoma, leukemia, and autoimmune disorders. It has been shown to inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival. TAK-659 has also been found to modulate the immune system by inhibiting the activation of B cells and T cells, which are involved in autoimmune disorders.

properties

IUPAC Name

N-(3-methoxyphenyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3S/c1-23-12-6-4-5-11(9-12)18-15(21)8-3-2-7-14-16-13(10-24-14)19-17(22)20-16/h4-6,9,13-14,16H,2-3,7-8,10H2,1H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLRLXCBACXFDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCCCC2C3C(CS2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.